(R)-1-(4,5-Dimethylthiazol-2-yl)ethanol
Description
(R)-1-(4,5-Dimethylthiazol-2-yl)ethanol is a chiral thiazole derivative characterized by a hydroxylated ethyl group attached to the 2-position of a 4,5-dimethyl-substituted thiazole ring. The compound’s stereochemistry (R-configuration) may influence its biological interactions, solubility, and reactivity compared to its racemic or (S)-enantiomer forms.
Properties
Molecular Formula |
C7H11NOS |
|---|---|
Molecular Weight |
157.24 g/mol |
IUPAC Name |
(1R)-1-(4,5-dimethyl-1,3-thiazol-2-yl)ethanol |
InChI |
InChI=1S/C7H11NOS/c1-4-6(3)10-7(8-4)5(2)9/h5,9H,1-3H3/t5-/m1/s1 |
InChI Key |
GEEFPWNWTUMMKP-RXMQYKEDSA-N |
Isomeric SMILES |
CC1=C(SC(=N1)[C@@H](C)O)C |
Canonical SMILES |
CC1=C(SC(=N1)C(C)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4,5-Dimethylthiazol-2-yl)ethanol typically involves the reaction of 4,5-dimethylthiazole with an appropriate chiral reagent to introduce the ethanol group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired chiral product.
Industrial Production Methods
Industrial production of ®-1-(4,5-Dimethylthiazol-2-yl)ethanol may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
®-1-(4,5-Dimethylthiazol-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The thiazole ring can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve the use of halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group can yield 4,5-dimethylthiazole-2-carboxylic acid, while reduction can produce 4,5-dimethylthiazole-2-ylmethanol.
Scientific Research Applications
®-1-(4,5-Dimethylthiazol-2-yl)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of ®-1-(4,5-Dimethylthiazol-2-yl)ethanol involves its interaction with specific molecular targets and pathways. In biological systems, the compound can be metabolized by enzymes to produce reactive intermediates that interact with cellular components. For example, in the MTT assay, the compound is reduced by mitochondrial dehydrogenases to form a colored formazan product, which is used as an indicator of cell viability .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound shares structural similarities with MTT and other thiazole derivatives, but key differences in functional groups and stereochemistry lead to divergent applications. Below is a detailed comparison:
Key Findings from Comparative Studies
Role in Solubility and Extraction: Ethanol-containing compounds (e.g., (R)-1-(4,5-dimethylthiazol-2-yl)ethanol) may improve solubility in polar solvents compared to MTT, which requires ethanol or DMSO for formazan dissolution . Ethanol is widely used in extraction protocols for bioactive compounds, as seen in Selaginella doederleinii and Orthosiphon stamineus studies . Contradiction: While ethanol enhances solubility, its cytotoxicity at high concentrations (>10% v/v) can confound assay results, necessitating careful optimization .
Biological Activity: Antiproliferative Effects: MTT is a benchmark for cytotoxicity screening, but (R)-1-(4,5-dimethylthiazol-2-yl)ethanol’s hydroxyl group may confer direct bioactivity. For example, ethanol extracts of Paeonia suffruticosa induced apoptosis in gastric cancer cells via Fas/p53 pathways . Antioxidant Capacity: Thiazole derivatives with hydroxyl groups (e.g., (R)-1-(4,5-dimethylthiazol-2-yl)ethanol) may scavenge free radicals, akin to ethanol extracts of Dendrobium venustum (94.69% DPPH scavenging) .
Synthetic Utility: (R)-1-(4,5-dimethylthiazol-2-yl)ethanol could serve as a chiral precursor in synthesizing bioactive heterocycles, similar to imidazoles and pyrazolines prepared via ethanol-mediated reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
